3-[2-(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid 3-[2-(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 314758-28-6
VCID: VC0464697
InChI: InChI=1S/C11H8N4O5/c16-8-7(9(17)13-11(20)12-8)15-14-6-3-1-2-5(4-6)10(18)19/h1-4H,(H,18,19)(H3,12,13,16,17,20)
SMILES: C1=CC(=CC(=C1)N=NC2=C(NC(=O)NC2=O)O)C(=O)O
Molecular Formula: C11H8N4O5
Molecular Weight: 276.2g/mol

3-[2-(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid

CAS No.: 314758-28-6

Main Products

VCID: VC0464697

Molecular Formula: C11H8N4O5

Molecular Weight: 276.2g/mol

3-[2-(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid - 314758-28-6

CAS No. 314758-28-6
Product Name 3-[2-(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid
Molecular Formula C11H8N4O5
Molecular Weight 276.2g/mol
IUPAC Name 3-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoic acid
Standard InChI InChI=1S/C11H8N4O5/c16-8-7(9(17)13-11(20)12-8)15-14-6-3-1-2-5(4-6)10(18)19/h1-4H,(H,18,19)(H3,12,13,16,17,20)
Standard InChIKey AUKWGXNJASOZFT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N=NC2=C(NC(=O)NC2=O)O)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)N=NC2=C(NC(=O)NC2=O)O)C(=O)O
Solubility 39.1 [ug/mL]
PubChem Compound 942729
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator